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molecular formula C8H8ClN5 B8137867 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No. B8137867
M. Wt: 209.63 g/mol
InChI Key: XXPJOBYNGGDCHC-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of 2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4(3H)-one (3.4 g) obtained in Step B in acetonitrile (35 mL) was added dropwise phosphorus oxychloride (3.2 mL), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was neutralized with 8M aqueous sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated to give the title compound (3.3 g).
Name
2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4(3H)-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][C:8]2[NH:13][C:12](=O)[CH:11]=[CH:10][N:9]=2)[CH:4]=[N:3]1.P(Cl)(Cl)([Cl:17])=O.[OH-].[Na+]>C(#N)C>[Cl:17][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([NH:7][C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)[N:13]=1 |f:2.3|

Inputs

Step One
Name
2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4(3H)-one
Quantity
3.4 g
Type
reactant
Smiles
CN1N=CC(=C1)NC1=NC=CC(N1)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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